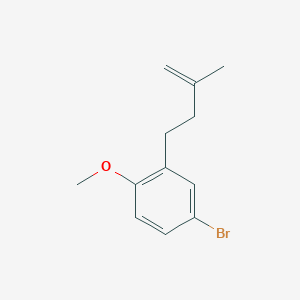

4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene

Description

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-9(2)4-5-10-8-11(13)6-7-12(10)14-3/h6-8H,1,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBTGGBUPYWKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 4 5 Bromo 2 Methoxyphenyl 2 Methyl 1 Butene

Retrosynthetic Analysis of 4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available or readily synthesizable starting materials.

The primary framework of this compound is composed of a substituted benzene (B151609) ring and a 2-methyl-1-butene (B49056) side chain. The key disconnection strategy involves breaking the carbon-carbon bond that links the butene chain to the aromatic ring. Several well-established synthetic transformations can be envisioned for the formation of this bond.

One logical disconnection is at the C-C bond between the aromatic ring and the benzylic carbon of the side chain. This leads to a (5-bromo-2-methoxyphenyl) synthon and a 2-methyl-1-butyl synthon. This disconnection suggests several forward synthetic strategies:

Wittig Reaction: This approach would involve the reaction of a phosphorus ylide with a carbonyl compound. nih.govupm.edu.mywku.eduresearchgate.net The disconnection could lead to two possible pathways:

Route A: Reaction of 5-bromo-2-methoxybenzaldehyde (B189313) with isopropyltriphenylphosphonium (B8661593) ylide.

Route B: Reaction of (5-bromo-2-methoxyphenyl)methyltriphenylphosphonium ylide with acetone.

Route A is generally preferred due to the higher reactivity of aldehydes compared to ketones in the Wittig reaction. nih.gov

Grignard Reaction: This strategy involves the reaction of a Grignard reagent with a carbonyl compound, followed by dehydration. Disconnecting the target molecule could lead to:

Reaction of (5-bromo-2-methoxyphenyl)magnesium bromide with isobutyraldehyde, followed by dehydration of the resulting secondary alcohol.

Reaction of isobutylmagnesium bromide with 5-bromo-2-methoxybenzaldehyde, also followed by dehydration.

Cross-Coupling Reactions: Modern cross-coupling reactions offer powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: This would involve the reaction of a (5-bromo-2-methoxyphenyl)boronic acid or ester with a suitable 2-methyl-1-propenyl halide or triflate. nih.govchemicalbook.commdma.chorgsyn.org

Heck Coupling: This reaction could couple 1-bromo-2-methoxy-5-bromobenzene with 2-methyl-1-propene. bldpharm.comsigmaaldrich.comsigmaaldrich.comgoogle.com

The choice of strategy would depend on factors such as the availability of starting materials, reaction efficiency, and control over side reactions.

The substitution pattern of the aromatic ring, with a methoxy (B1213986) group at C2 and a bromine atom at C5, is a critical feature of the target molecule. The methoxy group (-OCH3) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. wku.edugoogleapis.comresearchgate.net This directing effect is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Given that the starting material for the aromatic portion is likely to be a 2-methoxyphenyl derivative (e.g., 2-methoxytoluene or 2-methoxyphenol), the bromine atom is introduced para to the strongly activating methoxy group. This regioselectivity is highly predictable and favorable. The steric hindrance from the methoxy group and the adjacent side chain might slightly disfavor the ortho position, further enhancing the preference for para-bromination.

Common brominating agents for such transformations include bromine (Br2) in the presence of a Lewis acid, or N-bromosuccinimide (NBS), which is a milder and more selective reagent. nih.govmdma.ch The use of NBS in a polar solvent like acetonitrile (B52724) has been shown to be highly regioselective for the para-bromination of activated aromatic rings. nih.govmdma.ch

The target molecule contains a terminal double bond, so E/Z isomerism is not a concern. However, the method of alkene formation must reliably produce the desired 2-methyl-1-butene structure without isomerization to more stable internal alkenes.

Wittig Reaction: The Wittig reaction is an excellent method for forming a double bond at a specific location with high regioselectivity. nih.govupm.edu.mywku.eduresearchgate.net The reaction between an aldehyde and a non-stabilized ylide, such as the one derived from isopropyltriphenylphosphonium bromide, typically proceeds via a kinetically controlled pathway to yield the desired terminal alkene. orgsyn.org

Dehydration of Alcohols: If a Grignard reaction is employed to form the carbon skeleton, a subsequent dehydration step is necessary to introduce the double bond. The dehydration of the resulting secondary alcohol would need to be carefully controlled to favor the formation of the terminal alkene (Hofmann elimination product) over the more substituted internal alkene (Zaitsev elimination product). This can often be achieved by using specific dehydrating agents or by converting the alcohol to a better leaving group that favors an E2 elimination mechanism with a sterically hindered base.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of key building blocks.

A crucial precursor for most of the proposed synthetic routes is a 5-bromo-2-methoxyphenyl derivative, most notably 5-bromo-2-methoxybenzaldehyde.

The synthesis of 5-bromo-2-methoxyphenyl building blocks typically starts with a readily available 2-methoxyphenyl derivative. The key step is the regioselective bromination at the 5-position.

One common starting material is 2-methoxyphenol (guaiacol). To achieve selective bromination on the aromatic ring without side reactions on the phenolic hydroxyl group, the hydroxyl group can be protected as an acetate (B1210297) ester. Subsequent bromination with bromine in the presence of a catalyst like iron powder, followed by deprotection, yields 5-bromo-2-methoxyphenol (B1267044). googleapis.com A milder approach involves the use of N-bromosuccinimide (NBS), which can directly brominate 2-methoxyphenol, often with high para-selectivity. chemicalbook.commdma.ch

The resulting 5-bromo-2-methoxyphenol can then be converted to the desired aldehyde, 5-bromo-2-methoxybenzaldehyde, through various formylation reactions, such as the Reimer-Tiemann or Duff reaction, or by protection of the phenol, followed by ortho-lithiation and reaction with a formylating agent like N,N-dimethylformamide (DMF).

Alternatively, 2-methoxybenzaldehyde (B41997) can be directly brominated. The methoxy group, being a strong activator, directs the incoming electrophile (bromine) to the para position, yielding 5-bromo-2-methoxybenzaldehyde.

The following table summarizes a potential reaction scheme for the synthesis of 5-bromo-2-methoxybenzaldehyde from 2-methoxyphenol.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Methoxyphenol | Acetic anhydride, Sulfuric acid (catalyst) | 2-Methoxyphenyl acetate | High |

| 2 | 2-Methoxyphenyl acetate | Bromine, Iron powder, 70-80°C | 5-Bromo-2-methoxyphenyl acetate | Good |

| 3 | 5-Bromo-2-methoxyphenyl acetate | Aqueous sodium bicarbonate | 5-Bromo-2-methoxyphenol | High |

| 4 | 5-Bromo-2-methoxyphenol | e.g., Reimer-Tiemann reaction (CHCl3, NaOH) | 5-Bromo-2-methoxybenzaldehyde | Moderate |

An alternative, more direct bromination is also possible:

| Step | Reactant | Reagents and Conditions | Product | Yield (%) |

| 1 | 2-Methoxyphenol | N-Bromosuccinimide, Acetonitrile, rt | 5-Bromo-2-methoxyphenol | ~90% chemicalbook.com |

Synthesis of 5-Bromo-2-methoxyphenyl Building Blocks

Palladium-Catalyzed Aryl Halide Functionalization

Palladium-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.org In the context of synthesizing this compound, the functionalization of the aryl bromide is a critical step. These reactions offer a versatile and efficient means to introduce the butene fragment onto the brominated methoxyphenyl ring. The general mechanism for such cross-coupling reactions typically involves an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The reactivity of aryl halides in these catalytic cycles is influenced by the nature of the halogen, with reactivity generally decreasing in the order I > Br > Cl. Aryl bromides, such as the starting material for the target molecule, offer a good balance of reactivity and stability, making them common substrates in these transformations. acs.org The choice of ligands, bases, and solvents is crucial for optimizing the reaction conditions to achieve high yields and selectivity. nih.gov

Preparation of 2-Methyl-1-butene Precursors

The synthesis of the target molecule necessitates the availability of a suitable 2-methyl-1-butene precursor that can be coupled with the aryl halide. Two common methods for preparing such alkene precursors are through the dehydration of alcohols and the hydroalkylation of terminal alkynes.

Alkene Formation via Dehydration of Alcohols

The dehydration of alcohols is a classic and effective method for synthesizing alkenes. gdckulgam.edu.inlibretexts.org This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid, and heat. gdckulgam.edu.intsfx.edu.au The ease of dehydration follows the order: tertiary > secondary > primary alcohols, which corresponds to the stability of the resulting carbocation intermediate. gdckulgam.edu.intsfx.edu.aubyjus.com

For the preparation of 2-methyl-1-butene, a suitable precursor would be 2-methyl-1-butanol (B89646) or tert-amyl alcohol (2-methyl-2-butanol). prepchem.com The mechanism for the dehydration of secondary and tertiary alcohols generally proceeds through an E1 pathway, involving the formation of a protonated alcohol, subsequent loss of water to form a carbocation, and finally, deprotonation to form the alkene. gdckulgam.edu.inlibretexts.orgbyjus.com The reaction conditions, particularly temperature and acid concentration, can be adjusted to favor the formation of the desired alkene isomer. gdckulgam.edu.in For instance, the dehydration of tert-amyl alcohol with sulfuric acid can yield 2-methyl-2-butene (B146552) as the major product, which can then be isomerized to 2-methyl-1-butene. prepchem.comgoogle.com

| Alcohol Type | Reactivity | Typical Conditions | Mechanism |

|---|---|---|---|

| Primary | Most difficult | Concentrated H₂SO₄, 180°C | E2 |

| Secondary | Moderate | 85% H₃PO₄, 165-170°C | E1 |

| Tertiary | Easiest | 20% aq. H₂SO₄, 85°C | E1 |

Hydroalkylation of Terminal Alkynes for Alkene Synthesis

The hydroalkylation of terminal alkynes presents a modern and highly selective method for the synthesis of alkenes. acs.orgnih.gov This transformation involves the addition of an alkyl group and a hydrogen atom across the triple bond of an alkyne, leading to the formation of a C-C bond and a double bond with controlled stereochemistry. acs.org This method is particularly advantageous for creating structurally diverse alkenes from readily available starting materials. acs.orgnih.gov

Various transition metal catalysts, including copper and nickel, have been employed to facilitate this reaction. acs.orgnih.govproquest.com For instance, copper-catalyzed hydroalkylation using alkyl triflates as electrophiles and a silane (B1218182) as a hydride donor proceeds with excellent regioselectivity to produce (E)-alkenes. acs.org The proposed mechanism involves the formation of a copper hydride, which then undergoes hydrocupration of the alkyne, followed by alkylation of the resulting alkenyl copper intermediate. acs.orgacs.org This approach offers a powerful tool for preparing specific alkene isomers that might be difficult to obtain through other methods. nih.govnih.gov

Direct Coupling and Cross-Coupling Approaches for this compound Formation

With the aryl halide and a suitable alkene precursor in hand, the final key step is the formation of the carbon-carbon bond between the two fragments. The Suzuki-Miyaura cross-coupling reaction is a prominent strategy for this transformation.

Suzuki-Miyaura Cross-Coupling Strategies with Aryl Halides and Organoboranes

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org It is a highly versatile and widely used method for constructing C-C bonds, particularly for creating biaryl compounds, styrenes, and conjugated dienes. libretexts.org In the synthesis of the target molecule, this reaction would involve coupling the 5-bromo-2-methoxyphenyl moiety with an organoborane derivative of 2-methyl-1-butene.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org A base is required to facilitate the transmetalation step. nih.gov

The efficiency and success of the Suzuki-Miyaura cross-coupling reaction are highly dependent on the optimization of the catalyst system. researchgate.net This includes the choice of the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursors: A variety of palladium sources can be used, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice often depends on the specific substrates and reaction conditions.

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as those from the dialkylbiarylphosphine class, have been shown to be highly effective in promoting the coupling of challenging substrates, including aryl chlorides and hindered aryl bromides. nih.gov These ligands can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Bases and Solvents: The choice of base and solvent is also critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂). The base activates the organoboron species, making it more nucleophilic for the transmetalation step. The solvent must be able to dissolve the reactants and facilitate the reaction; common choices include toluene, THF, and DMF. researchgate.net

| Parameter | Examples | Role in the Reaction |

|---|---|---|

| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The active catalyst source. |

| Ligand | PPh₃, DavePhos, SPhos | Stabilizes the catalyst, influences reactivity and selectivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, THF, DMF, Dioxane/Water | Solubilizes reactants and influences reaction rate. |

By carefully selecting and optimizing these parameters, a robust and efficient Suzuki-Miyaura cross-coupling protocol can be developed for the synthesis of this compound.

Role of Ligand Design in Coupling Efficiency and Selectivity

The efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions are profoundly influenced by the design of the phosphine ligands coordinated to the palladium catalyst. In the synthesis of sterically hindered molecules such as this compound, the choice of ligand is critical. Bulky and electron-rich ligands are often employed to enhance the catalytic activity. rsc.orgnih.gov

The steric bulk of the ligand is believed to promote the reductive elimination step and to stabilize the catalytically active monoligated Pd(0) species. nih.gov For sterically hindered substrates, ligands that create a large "bite angle" can be particularly effective. The electronic properties of the ligand also play a crucial role. Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step. nih.gov

| Ligand Type | Key Characteristics | Impact on Suzuki-Miyaura Coupling |

| Bulky Monodentate Phosphines | Large cone angle, electron-rich. | Promote reductive elimination, stabilize Pd(0) species, effective for sterically hindered substrates. rsc.orgnih.gov |

| Bidentate Phosphines | Chelate to the metal center, defined bite angle. | Can influence selectivity based on electronic properties (electron-rich vs. electron-deficient). nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often bulky. | High catalytic activity, good for sterically hindered substrates. organic-chemistry.org |

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Reactions

The transmetalation step is a critical phase in the catalytic cycle of the Suzuki-Miyaura reaction, involving the transfer of the organic group from the organoboron reagent to the palladium center. chembites.org The exact mechanism of this step has been a subject of considerable debate, with two primary pathways commonly proposed. chembites.orgnih.gov

The first proposed pathway involves the reaction of a palladium halide complex with a boronate species, which is formed by the reaction of the boronic acid with a base. nih.gov The second pathway suggests the reaction of a palladium hydroxo complex, formed from the palladium halide and a base, with the neutral boronic acid. chembites.orgnih.gov

Systematic studies have been conducted to evaluate the relative rates of these two pathways. nih.gov Evidence suggests that for Suzuki-Miyaura reactions conducted with a weak base in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and the boronic acid is the predominant pathway for transmetalation. nih.govacs.org The rate of this reaction has been found to be significantly faster than the reaction between a palladium halide complex and a trihydroxyborate. chembites.org

| Transmetalation Pathway | Reactants | Key Features |

| Pathway A | Palladium Halide Complex + Boronate | Requires base to activate the organoboron species. nih.gov |

| Pathway B | Palladium Hydroxo Complex + Boronic Acid | Favored in the presence of weak bases and aqueous solvents; kinetically more favorable. chembites.orgnih.govacs.org |

Grignard Reagent Mediated Synthesis and Subsequent Eliminations

An alternative synthetic approach to this compound involves the use of Grignard reagents. This method relies on the formation of a carbon-carbon bond through the reaction of a Grignard reagent with a suitable electrophile, followed by an elimination reaction to generate the desired alkene.

The synthesis could commence with the preparation of a Grignard reagent from an appropriate aryl halide. For instance, 5-bromo-2-methoxy-bromobenzene could be reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. wikipedia.org This organometallic species then acts as a potent nucleophile.

The subsequent step would involve the reaction of this Grignard reagent with a suitable alkyl halide or tosylate containing a leaving group, such as 1-bromo-2-methyl-3-butene. This would form the carbon skeleton of the target molecule. The final step would be an elimination reaction to introduce the double bond. This can often be achieved by heating or by treatment with a base. In some cases, the elimination may occur spontaneously depending on the substrate and reaction conditions. wikipedia.org

Photoreductive and Radical-Mediated Alkene Arylation Methodologies

Modern synthetic chemistry has seen the emergence of powerful new techniques that utilize light to drive chemical reactions. These photoreductive and radical-mediated methodologies offer alternative pathways for the synthesis of complex molecules like this compound.

Visible Light Photoredox Catalysis in C-C Bond Formation

Visible light photoredox catalysis has become a valuable tool for the formation of carbon-carbon bonds under mild conditions. rsc.orgnih.gov This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org

In the context of synthesizing the target molecule, a photoredox-catalyzed arylation of an appropriate alkene could be envisioned. This would involve the generation of an aryl radical from 5-bromo-2-methoxy-iodobenzene, which could then add to 2-methyl-1-butene. The photocatalyst, typically a ruthenium or iridium complex, absorbs light and enters an excited state. This excited state can then interact with the aryl halide to generate the aryl radical, which subsequently reacts with the alkene. researchgate.net

Mechanisms of Radical Addition to Unsaturated Systems

The addition of radicals to unsaturated systems, such as alkenes, is a fundamental process in organic chemistry and forms the basis for the photoreductive methodologies described above. wikipedia.org The mechanism of radical addition typically proceeds through a chain reaction involving three key steps: initiation, propagation, and termination. libretexts.org

Initiation: A radical is generated from a non-radical precursor, often through the action of light or a chemical initiator. libretexts.org

Propagation: The generated radical adds to the double bond of the alkene, forming a new radical intermediate. This new radical can then react with another molecule to propagate the chain. The addition of the radical to the alkene is typically regioselective, with the radical adding to the less substituted carbon to form the more stable radical intermediate. wikipedia.orglibretexts.org

Termination: Two radicals combine to form a non-radical species, terminating the chain reaction. wikipedia.org

In the synthesis of this compound via a radical-mediated pathway, the aryl radical would add to the terminal carbon of 2-methyl-1-butene, leading to the formation of a more stable tertiary radical. This radical would then be quenched to yield the final product.

Nickel-Catalyzed Coupling Reactions

While palladium is the most commonly used metal in cross-coupling reactions, nickel catalysts have emerged as a powerful and often more cost-effective alternative. orgsyn.org Nickel-catalyzed coupling reactions can be employed for the synthesis of this compound, offering a different reactivity profile compared to palladium.

Nickel catalysts are particularly effective in the cross-coupling of aryl halides with alkyl halides or Grignard reagents. wisc.eduresearchgate.net For the synthesis of the target molecule, a nickel catalyst could be used to couple 5-bromo-2-methoxy-bromobenzene with a suitable 2-methyl-1-butenyl organometallic reagent. Alternatively, a nickel-catalyzed reductive cross-coupling of 5-bromo-2-methoxy-bromobenzene with a 2-methyl-1-butenyl halide could be employed. rsc.org

The mechanism of nickel-catalyzed cross-coupling reactions is believed to involve a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. The choice of ligands, solvents, and additives is crucial for achieving high yields and selectivity in these reactions. orgsyn.org

Atom Economy and Green Chemistry Considerations in the Synthesis of this compound

The synthesis of complex organic molecules such as this compound necessitates a thorough evaluation of the synthetic routes, not only for yield and efficiency but also for their environmental impact. The principles of atom economy and green chemistry provide a framework for assessing the sustainability of chemical processes. These principles guide chemists in designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimize waste, and utilize less hazardous substances.

A plausible and widely utilized method for the formation of the alkene moiety in the target molecule is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a potential route involves the reaction of 5-bromo-2-methoxybenzaldehyde with an isopropyl ylide generated from isopropyltriphenylphosphonium bromide.

Efficiency of Reaction Pathways and By-product Minimization

A key metric in evaluating the efficiency of a synthetic route is atom economy, which measures the extent to which the atoms of the reactants are incorporated into the desired product. The Wittig reaction, while a powerful tool for carbon-carbon bond formation, is often criticized for its poor atom economy. youtube.comrsc.org This is primarily due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a by-product.

The atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

C₈H₇BrO₂ + C₂₁H₂₂PBr + C₄H₉Li → C₁₂H₁₅BrO + C₁₈H₁₅PO + LiBr + C₄H₁₀

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | Reactant |

| Isopropyltriphenylphosphonium bromide | C₂₁H₂₂PBr | 385.28 | Reactant |

| n-Butyllithium | C₄H₉Li | 64.06 | Reactant (Base) |

| This compound | C₁₂H₁₅BrO | 255.15 | Desired Product |

| Triphenylphosphine oxide | C₁₈H₁₅PO | 278.28 | By-product |

| Lithium bromide | LiBr | 86.85 | By-product |

| Butane | C₄H₁₀ | 58.12 | By-product |

Atom Economy Calculation: (255.15 / (215.04 + 385.28 + 64.06)) x 100 = 38.4%

Solvent Selection and Catalytic System Sustainability

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional Wittig reactions often employ anhydrous organic solvents such as tetrahydrofuran (THF) or diethyl ether. beyondbenign.org While effective, these solvents have associated hazards and disposal concerns. Green chemistry principles encourage the use of safer, more environmentally benign solvents. sigmaaldrich.com

Recent advancements have demonstrated the feasibility of conducting Wittig reactions in greener media, such as water or even under solvent-free conditions. sciepub.comacs.orgacs.org Performing the reaction in an aqueous medium can offer several advantages, including reduced flammability, lower toxicity, and simplified product isolation. sciepub.com Solvent-free approaches, often involving grinding the reactants together, eliminate the need for a solvent altogether, thereby significantly reducing waste. acs.org

| Solvent | Green Chemistry Classification | Advantages | Disadvantages |

|---|---|---|---|

| Tetrahydrofuran (THF) | Usable but with concerns | Good solubility for reactants | Peroxide formation, water miscibility can complicate work-up |

| Diethyl Ether | Problematic | Effective for Grignard-type reactions | Highly flammable, peroxide formation |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Derived from renewable resources, lower water miscibility than THF, less prone to peroxide formation. ijarse.comrsc.org | Higher cost than traditional solvents |

| Water | Recommended | Environmentally benign, non-flammable, low cost. acs.org | Poor solubility of some organic reactants |

| Solvent-Free | Ideal | Eliminates solvent waste, can lead to faster reaction times. | Not suitable for all reaction types, potential for localized heating |

Chemical Reactivity and Transformation Pathways of 4 5 Bromo 2 Methoxyphenyl 2 Methyl 1 Butene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key site for a variety of synthetic transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, reductive dehalogenation, and directed ortho metalation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) on the aryl bromide of 4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene is generally challenging due to the electron-rich nature of the benzene (B151609) ring, which is further enhanced by the electron-donating methoxy (B1213986) group. Typically, SNA r reactions require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. In the absence of such activating groups, forcing conditions, such as high temperatures and strong nucleophiles, would be necessary to achieve substitution of the bromine atom. Common nucleophiles for such reactions could include amines or thiols.

Metal-Catalyzed Cross-Coupling Transformations (e.g., Heck, Sonogashira)

The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Heck Reaction: This reaction would involve the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, leading to a substituted stilbene-like derivative.

Sonogashira Coupling: In a Sonogashira coupling, the aryl bromide would react with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. This transformation would yield an aryl alkyne, a valuable building block in organic synthesis.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-bromo-2-methoxyphenylboronic acid | 5-bromo-2-fluoropyridine (B45044) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% | nih.gov |

Reductive Dehalogenation Pathways

The bromine atom can be selectively removed from the aromatic ring through reductive dehalogenation. This process is typically achieved using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchwithrutgers.comorganic-chemistry.org This reaction is useful when the aryl bromide has served its purpose as a directing group or a site for previous reactions and needs to be replaced by a hydrogen atom. The reduction is generally chemoselective, leaving other functional groups like the alkene and methoxy group intact under mild conditions. researchwithrutgers.comorganic-chemistry.org

Directed Ortho Metalation (DOM) Strategies

The methoxy group on the aromatic ring can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.orguwindsor.cachem-station.com In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, deprotonation occurs selectively at the ortho position to the methoxy group (the C6 position). The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position. However, the presence of the bromine atom introduces a competing pathway: lithium-halogen exchange. The outcome of the reaction, whether directed ortho metalation or lithium-halogen exchange, would depend on the specific reaction conditions, including the choice of organolithium reagent and the temperature.

Reactivity of the 2-Methyl-1-butene (B49056) Moiety

The 2-methyl-1-butene group contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions to the Alkene

The double bond in the 2-methyl-1-butene moiety readily undergoes electrophilic addition reactions. quora.comlibretexts.orgulethbridge.cachemistrysteps.com In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

According to Markovnikov's rule, the addition of a protic acid (H-X) to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon with more hydrogen substituents, and the halide (or other nucleophile) attaching to the more substituted carbon. In the case of this compound, the double bond is between C1 and C2 of the butene chain. C1 is a primary carbon with two hydrogen atoms, while C2 is a tertiary carbon with no hydrogen atoms. Therefore, the addition of an electrophile like HBr would be expected to proceed via the formation of a more stable tertiary carbocation at the C2 position. The subsequent attack of the bromide ion would lead to the formation of a tertiary alkyl bromide.

| Reagent | Predicted Major Product | Reaction Type |

|---|---|---|

| HBr | 4-(5-Bromo-2-methoxyphenyl)-2-bromo-2-methylbutane | Hydrobromination |

| H₂O/H⁺ | 4-(5-Bromo-2-methoxyphenyl)-2-methyl-2-butanol | Acid-catalyzed hydration |

| Br₂ | 4-(5-Bromo-2-methoxyphenyl)-1,2-dibromo-2-methylbutane | Bromination |

Radical Additions to the Olefin

Radical additions to the double bond of this compound provide a pathway to anti-Markovnikov products. As mentioned, the addition of HBr in the presence of a radical initiator like peroxides proceeds via a radical chain mechanism. The bromine radical adds to the less substituted carbon of the alkene to generate the more stable tertiary carbon radical. This radical then abstracts a hydrogen atom from HBr to give the final product and propagate the chain. nih.gov

Other radical additions, such as the addition of thiols (thiol-ene reaction), can also be expected to follow an anti-Markovnikov regioselectivity. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in this compound can act as a dienophile in Diels-Alder reactions. libretexts.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. While the subject molecule does not have a strongly electron-withdrawing group directly attached to the alkene, the aryl group can influence its electronic properties. The concerted nature of the Diels-Alder reaction means that the stereochemistry of the dienophile is retained in the product. wikipedia.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. youtube.com Ring-closing metathesis (RCM) is a variation used to form cyclic compounds from dienes. While this compound is not a diene itself, it could potentially undergo cross-metathesis with other olefins in the presence of a suitable catalyst, such as a Grubbs' or Schrock's catalyst. This would lead to the exchange of alkylidene fragments between the two alkenes. The success of such a reaction would depend on the catalyst's tolerance to the bromo and methoxy functionalities on the aromatic ring.

Cooperative Reactivity Between Aryl Bromide and Alkene Functionalities

The presence of both an aryl bromide and an alkene in the same molecule opens up the possibility of intramolecular reactions where both functional groups participate.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound can lead to the formation of new ring systems. A prominent example of such a transformation is the intramolecular Heck reaction. wikipedia.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with the alkene. wikipedia.org The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by intramolecular migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to regenerate the catalyst and form the cyclized product. wikipedia.org

Derivatization Strategies for Expanding Molecular Diversity

The presence of both a bromine atom and an alkene double bond provides two orthogonal handles for the derivatization of this compound, enabling the synthesis of a diverse library of analogues.

Modification of the Bromine Atom for Further Functionalization

The aryl bromide moiety is a versatile functional group that can be readily transformed through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 5-position of the phenyl ring, thereby systematically modifying the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and the commercial availability of a vast number of boronic acids. For instance, reacting this compound with various arylboronic acids would yield a series of biaryl compounds.

| Arylboronic Acid | Catalyst System | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-(5-Phenyl-2-methoxyphenyl)-2-methyl-1-butene |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-(5-(p-Tolyl)-2-methoxyphenyl)-2-methyl-1-butene |

| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-(5-(3-Fluorophenyl)-2-methoxyphenyl)-2-methyl-1-butene |

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent. A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. This reaction provides an alternative route to biaryl compounds and can also be used to introduce alkyl, alkenyl, and alkynyl groups.

| Organostannane | Catalyst | Additive | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | 4-(5-Phenyl-2-methoxyphenyl)-2-methyl-1-butene |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | 4-(5-Vinyl-2-methoxyphenyl)-2-methyl-1-butene |

| Tributyl(ethynyl)stannane | AsPh₃/Pd₂(dba)₃ | CuI | 4-(5-Ethynyl-2-methoxyphenyl)-2-methyl-1-butene |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is particularly useful for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

Transformations Involving the Alkene Double Bond (e.g., Epoxidation, Dihydroxylation)

The terminal alkene in this compound is susceptible to a range of electrophilic addition reactions, allowing for the introduction of new functional groups on the butene side chain.

Epoxidation: The double bond can be converted to an epoxide, a versatile three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, 2-(5-bromo-2-methoxybenzyl)-3,3-dimethyloxirane, can serve as a precursor for a variety of nucleophilic ring-opening reactions, leading to the formation of diols, amino alcohols, and other functionalized derivatives. The epoxidation reaction is stereospecific, with the oxygen atom adding to one face of the double bond.

Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. This transformation can be achieved using reagents such as osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction proceeds via a syn-addition mechanism, resulting in the formation of a diol with a specific stereochemistry. The resulting 4-(5-bromo-2-methoxyphenyl)-2-methylbutane-1,2-diol can be further functionalized at the hydroxyl groups.

| Reaction | Reagent(s) | Product |

| Epoxidation | m-CPBA | 2-(5-Bromo-2-methoxybenzyl)-3,3-dimethyloxirane |

| Dihydroxylation | OsO₄ (cat.), NMO | 4-(5-Bromo-2-methoxyphenyl)-2-methylbutane-1,2-diol |

These derivatization strategies highlight the synthetic utility of this compound as a building block for the creation of a wide range of more complex molecules with potential applications in various fields of chemical research.

Advanced Spectroscopic and Structural Elucidation of 4 5 Bromo 2 Methoxyphenyl 2 Methyl 1 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms. For 4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene, a combination of one-dimensional and two-dimensional NMR techniques allows for a complete assignment of proton (¹H) and carbon (¹³C) signals and offers insights into its preferred conformation.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are powerful tools for establishing atomic connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, the COSY spectrum would be expected to show correlations between the protons of the 2-methyl-1-butene (B49056) side chain. Specifically, the allylic protons would show a correlation to the benzylic protons. sdsu.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the distinct signals of the vinyl protons, the methyl protons, and the benzylic protons would each correlate to a specific carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). sdsu.eduyoutube.com This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include correlations from the benzylic protons to the aromatic carbons, the methoxy (B1213986) carbon, and the carbons of the double bond. The methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgwikipedia.orglibretexts.org This technique is invaluable for determining the stereochemistry and preferred conformation of the molecule. For example, a NOESY spectrum could reveal spatial proximity between the methoxy group's protons and one of the benzylic protons, or between the benzylic protons and the aromatic proton at position 3, which would help to define the rotational conformation around the bond connecting the butene chain to the aromatic ring.

The following table summarizes the expected 2D NMR correlations for this compound.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) | Expected NOESY Correlations |

| Aromatic Protons | With other aromatic protons | Aromatic CH carbons | Other aromatic carbons, Benzylic carbon | Adjacent aromatic protons, Benzylic protons |

| Methoxy Protons | None | Methoxy carbon | Aromatic carbon at position 2 | Aromatic proton at position 3, Benzylic protons |

| Benzylic Protons | Allylic protons | Benzylic carbon | Aromatic carbons, Alkene carbons | Aromatic protons, Methoxy protons, Allylic protons |

| Allylic Protons | Benzylic protons | Allylic carbon | Benzylic carbon, Alkene carbons, Methyl carbon | Benzylic protons, Methyl protons, Vinyl protons |

| Vinyl Protons | None | Vinyl carbon | Allylic carbon, Methyl carbon | Allylic protons, Methyl protons |

| Methyl Protons | None | Methyl carbon | Allylic carbon, Vinyl carbon | Allylic protons, Vinyl protons |

Detailed Stereochemical Assignments using NOE Difference Spectroscopy

Nuclear Overhauser Effect (NOE) difference spectroscopy is a one-dimensional technique that can provide more precise information about spatial relationships than 2D NOESY, particularly for smaller molecules. wikipedia.orglibretexts.org The experiment involves irradiating a specific proton resonance and observing the enhancement of signals for protons that are in close spatial proximity (typically within 5 Å). libretexts.org

For this compound, NOE difference spectroscopy can be employed to determine the preferred conformation around the C-C single bond linking the phenyl ring and the butene side chain. For instance:

Irradiation of the methoxy proton signal would likely result in an NOE enhancement for the aromatic proton at the 3-position and potentially for the benzylic protons, depending on the rotational conformation.

Irradiation of the benzylic protons would be expected to show NOE enhancements to the adjacent allylic protons and the aromatic proton at the 3-position. The observation of an NOE between the benzylic protons and the methoxy protons would provide strong evidence for a conformation where these groups are on the same side of the molecule.

These experiments are crucial for establishing the three-dimensional structure of the molecule in solution. youtube.com

Analysis of Aromatic Ring Substituent Effects on Chemical Shifts

The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org In this compound, the methoxy group (-OCH₃) is an electron-donating group, while the bromo group (-Br) is an electron-withdrawing group.

Methoxy Group: The oxygen atom of the methoxy group donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions. This increased electron density leads to shielding of the nuclei at these positions, causing their ¹H and ¹³C NMR signals to shift to a lower frequency (upfield).

Bromo Group: The bromine atom withdraws electron density from the aromatic ring through its inductive effect, leading to deshielding of the aromatic nuclei and a downfield shift in their NMR signals.

The combined effect of these two substituents and the alkyl side chain determines the final chemical shifts of the aromatic protons and carbons. The expected proton chemical shifts in the aromatic region (typically 6.5-8.0 ppm) would consist of three distinct signals corresponding to the protons at positions 3, 4, and 6 of the phenyl ring. libretexts.org The coupling patterns (e.g., doublets, doublet of doublets) would further aid in their assignment.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Conformation Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Characteristic Vibrational Modes of the Methoxy and Bromophenyl Groups

The FT-IR and Raman spectra of this compound would exhibit characteristic vibrational modes associated with the substituted phenyl ring.

Methoxy Group: The methoxy group is expected to show a strong C-O stretching vibration. researchgate.net Additionally, C-H stretching and bending vibrations of the methyl group will be present. mdpi.com

Bromophenyl Group: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum. The aromatic ring itself will give rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring.

The following table presents the expected characteristic vibrational frequencies for the methoxy and bromophenyl groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| Methoxy C-H Stretch | 2990 - 2880 | Asymmetric and symmetric stretching of C-H bonds in the -OCH₃ group. researchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

| Methoxy C-O Stretch | 1300 - 1000 | Stretching of the C-O single bond of the methoxy group. |

| C-Br Stretch | 700 - 500 | Stretching of the carbon-bromine single bond. |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic ring. |

Spectroscopic Signatures of the 2-Methyl-1-butene Moiety

The 2-methyl-1-butene portion of the molecule also has distinct vibrational signatures that would be observable in the FT-IR and Raman spectra.

Alkene Group: The C=C double bond stretch of the terminal alkene is expected to appear around 1650 cm⁻¹. docbrown.info The =C-H stretching vibrations occur at a higher frequency than those of sp³ hybridized carbons. The out-of-plane bending (wagging) of the =CH₂ group gives a strong band in the FT-IR spectrum.

Alkyl Groups: The methyl and methylene (B1212753) groups will show characteristic C-H stretching and bending vibrations.

The table below lists the expected vibrational frequencies for the 2-methyl-1-butene moiety.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| =C-H Stretch | 3080 - 3010 | Stretching of the C-H bonds on the double bond. |

| C-H Stretch (sp³) | 2960 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups. |

| C=C Stretch | 1650 | Stretching of the carbon-carbon double bond. docbrown.info |

| C-H Bend (sp³) | 1470 - 1365 | Bending vibrations of the C-H bonds in the methyl and methylene groups. |

| =CH₂ Bend (out-of-plane) | 910 | Wagging vibration of the terminal methylene group. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with the molecular formula C₁₂H₁₅BrO, the theoretical exact mass can be calculated. Due to the natural isotopic abundance of bromine, which consists of a nearly 50:50 mixture of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. msu.edu The molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

The fragmentation of the molecular ion upon electron impact is governed by the stability of the resulting fragments. chemguide.co.uk For this compound, the fragmentation pattern is expected to be influenced by the substituted benzene ring and the alkene side chain. Common fragmentation pathways for similar aromatic compounds include benzylic cleavage and cleavage of the side chain. miamioh.edu

A plausible fragmentation pathway would involve:

Benzylic cleavage: The bond between the phenyl ring and the butene side chain can break, leading to the formation of a stable benzylic carbocation.

Loss of the side chain: Cleavage can result in the loss of the entire 2-methyl-1-butene group.

Isotopic Signature: The presence of the bromine atom serves as a distinct marker, with fragments containing bromine displaying the characteristic M⁺/(M+2) isotopic pattern.

The table below outlines the predicted key fragments for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| m/z (for ⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 254 / 256 | [C₁₂H₁₅BrO]⁺ | Molecular Ion (M⁺) | Exhibits characteristic 1:1 isotopic ratio for bromine. |

| 199 / 201 | [C₇H₆BrO]⁺ | Loss of C₅H₉ (2-methyl-1-butene radical) | Result of cleavage alpha to the aromatic ring. |

| 185 / 187 | [C₆H₄BrO]⁺ | Loss of CH₃ from the methoxy group. | Common fragmentation for anisole (B1667542) derivatives. |

| 171 / 173 | [C₆H₄Br]⁺ | Loss of CO from the [C₇H₄BrO]⁺ fragment. | Characteristic loss from methoxyphenyl cations. |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to a derivative or analogue with suitable crystal properties)

While X-ray crystallography data for this compound itself is not publicly available, analysis of a structurally similar compound provides insight into the solid-state architecture of the 5-bromo-2-methoxyphenyl moiety. The crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, which contains the same substituted phenyl ring, has been determined. nih.gov

Table 2: Crystallographic Data for the Analogue 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| **β (°) ** | 95.035 (7) |

| **Volume (ų) ** | 1093.0 (2) |

| Z | 4 |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring, which acts as the primary chromophore.

Table 3: UV-Vis Absorption Data for the Analogue (E)-1-Bromo-2-methyl-4-phenyl-1-butene researchgate.net

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Attributed Transition |

|---|---|---|---|

| Ethanol | 254 | 232 | π → π* |

Computational and Theoretical Investigations of 4 5 Bromo 2 Methoxyphenyl 2 Methyl 1 Butene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of 4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene are available. Such calculations would typically involve optimizing the molecular geometry to find the lowest energy arrangement of atoms and calculating electronic properties such as orbital energies, charge distribution, and dipole moment. set-science.comresearchgate.net

There is no available research that employs ab initio methods for high-accuracy energetic calculations of this compound. These methods, while computationally intensive, provide highly accurate energy values and are often used as benchmarks for other computational techniques. scispace.com

A conformer analysis and the corresponding energy landscape for this compound have not been reported in the scientific literature. This type of analysis is crucial for understanding the flexibility of the molecule and identifying its most stable three-dimensional shapes. bashgmu.ru

Reaction Mechanism Elucidation Through Computational Modeling

No computational studies identifying transition states or calculating activation energy barriers for reactions involving this compound have been found. This information is essential for understanding the kinetics and feasibility of chemical transformations. set-science.comscispace.com

An Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound is not available in the literature. IRC calculations are used to confirm that an identified transition state correctly connects the reactants and products of a specific reaction pathway.

Solvent Effects Modeling on Reaction Pathways

There is no specific information available in the surveyed literature regarding the modeling of solvent effects on the reaction pathways of this compound. In general, computational models like the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD) are employed to understand how different solvents can influence reaction kinetics and thermodynamics. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies for reactants, transition states, and products. The choice of solvent can significantly impact reaction rates and selectivity by stabilizing or destabilizing key species involved in the reaction. For instance, polar solvents might favor pathways involving charged intermediates or transition states. However, without specific studies on this compound, any discussion remains purely theoretical.

Analysis of Electronic Properties and Reactivity Indices

Detailed electronic property analyses and reactivity indices for this compound have not been reported in the available literature. Such analyses are crucial for understanding the chemical behavior of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

A Frontier Molecular Orbital (FMO) analysis for this compound, including the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, has not been documented. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A large gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests that the molecule is more prone to chemical reactions. mdpi.com The spatial distribution of the HOMO and LUMO also provides insights into the regions of the molecule that are likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Specific Molecular Electrostatic Potential (MEP) surface maps for this compound are not available. An MEP map is a valuable tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and thus susceptible to nucleophilic attack. This visual representation is instrumental in understanding intermolecular interactions and predicting reaction sites.

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis provides a detailed understanding of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This method allows for the quantification of hyperconjugative interactions, charge transfer, and the strength of intramolecular and intermolecular bonds, offering deep insights into the stability and structure of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational prediction of spectroscopic properties for this compound and their correlation with experimental data has not been found in the reviewed literature.

Calculated NMR Chemical Shifts and Coupling Constants

There are no available studies reporting the calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Theoretical calculations of NMR parameters, often performed using methods like Gauge-Independent Atomic Orbital (GIAO), are powerful for confirming molecular structures and aiding in the assignment of experimental spectra. By comparing the theoretically predicted chemical shifts and coupling constants with experimental values, researchers can validate the proposed structure of a compound. Without such studies, a detailed spectroscopic characterization based on computational data is not possible.

Simulated Vibrational Spectra (IR, Raman)

The vibrational modes of this compound were computationally explored to generate its theoretical infrared (IR) and Raman spectra. These simulations, typically performed using Density Functional Theory (DFT) methods, calculate the vibrational frequencies and intensities corresponding to the various stretching, bending, and torsional motions of the atoms within the molecule.

The simulated IR spectrum is characterized by several key absorption bands. Strong absorptions are predicted for C-H stretching vibrations of the aromatic ring, the methyl, and the vinyl groups. The C=C stretching of the butene moiety and the aromatic ring are also expected to show prominent peaks. Furthermore, the C-O stretching of the methoxy (B1213986) group and the C-Br stretching will have characteristic frequencies.

The Raman spectrum, which is sensitive to changes in polarizability, provides complementary information. The C=C double bond stretching of the butene group and the aromatic ring breathing modes are anticipated to be particularly strong in the Raman spectrum. The presence of the bromine atom is also expected to influence the low-frequency region of the spectrum.

A detailed assignment of the calculated vibrational frequencies to specific atomic motions offers a comprehensive picture of the molecule's dynamics. The table below presents a summary of the predicted key vibrational frequencies and their assignments.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectrum |

| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~3000-2850 | Alkyl/Vinyl C-H Stretch | IR, Raman |

| ~1640 | C=C Stretch (Butene) | IR, Raman |

| ~1600-1450 | Aromatic C=C Stretch | IR, Raman |

| ~1250 | Aryl C-O Stretch (Methoxy) | IR |

| ~600 | C-Br Stretch | IR, Raman |

Note: The predicted frequencies are based on general ranges for similar functional groups and would require specific DFT calculations for precise values.

Predicted UV-Vis Absorption Spectra

The electronic absorption properties of this compound were investigated through theoretical calculations to predict its UV-Vis absorption spectrum. These computations, often carried out using Time-Dependent Density Functional Theory (TD-DFT), identify the electronic transitions from the ground state to various excited states and their corresponding absorption wavelengths (λmax) and oscillator strengths (f).

The predicted UV-Vis spectrum is expected to exhibit absorptions arising from π → π* transitions within the substituted benzene (B151609) ring and the butene double bond. The methoxy and bromo substituents on the phenyl ring act as auxochromes, influencing the position and intensity of the absorption maxima. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption bands, while the bromo group's effect is more complex due to its dual electron-withdrawing inductive and electron-donating resonance effects.

The primary electronic transitions predicted for this molecule are associated with the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby molecular orbitals. The calculated absorption wavelengths and their corresponding electronic transitions are summarized in the table below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition(s) |

| ~280 | > 0.1 | π → π* (Benzene Ring) |

| ~230 | > 0.2 | π → π* (Benzene Ring) |

| < 200 | Variable | π → π* (Butene) |

Note: The predicted λmax values are estimations based on the chromophores present. Accurate predictions require specific TD-DFT calculations.

Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Chemical Structures

The structure of "4-(5-Bromo-2-methoxyphenyl)-2-methyl-1-butene" lends itself to the construction of more complex molecular architectures. Its utility can be projected in several areas of synthetic chemistry.

The bromo- and methoxy-substituted phenyl group is a key feature of this molecule. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, which are fundamental in the synthesis of polysubstituted aromatic compounds. For instance, the bromine atom can be replaced or coupled with other organic fragments through well-established reactions like Suzuki, Stille, and Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at that position, leading to a wide array of more complex aromatic structures. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity and orientation of further electrophilic aromatic substitution reactions.

The presence of both an alkene and an aromatic ring within the same molecule opens up possibilities for intramolecular cyclization reactions to form bridged or fused ring systems. Depending on the reaction conditions and catalysts used, the alkene moiety could potentially react with the aromatic ring or with substituents introduced onto the ring. For example, after conversion of the bromo group to another functional group, an intramolecular Heck reaction or a ring-closing metathesis could theoretically be employed to construct a new ring fused to the existing aromatic system.

A divergent synthetic strategy involves using a single starting material to produce a variety of structurally distinct products. "this compound" is a suitable candidate for such pathways due to its multiple reactive sites. The alkene can undergo a range of reactions (e.g., oxidation, reduction, addition), while the aromatic bromine can be used for various coupling reactions. This allows a synthetic chemist to "diverge" from the common intermediate to create a library of different compounds.

| Reactive Site | Potential Transformation | Resulting Structure Type |

| Alkene | Oxidation (e.g., ozonolysis) | Aldehydes, carboxylic acids |

| Alkene | Hydroboration-oxidation | Alcohols |

| Aromatic Bromine | Suzuki Coupling | Biaryl compounds |

| Aromatic Bromine | Buchwald-Hartwig Amination | Aryl amines |

Potential in Polymer and Advanced Materials Science

The terminal alkene group suggests that "this compound" could serve as a monomer in the synthesis of polymers with tailored properties.

The terminal double bond is a key functionality for polymerization. Olefin metathesis is a powerful tool for forming carbon-carbon double bonds, and it includes techniques like Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. libretexts.orgharvard.edu While this specific monomer is acyclic, it could potentially undergo ADMET polymerization if it were a diene, or more likely, be used in cross-metathesis reactions to form novel polymers. rsc.org Additionally, as a substituted styrene (B11656) derivative, it could potentially undergo free-radical polymerization, similar to styrene itself, to produce a polystyrene-like polymer with bromo and methoxy functionalities along the polymer chain. youtube.comgreenchemicals.eu

The functional groups on this monomer can impart specific properties to a resulting polymer. The bromo and methoxy groups can influence the polymer's refractive index, solubility, and thermal stability. Furthermore, the bromine atoms on the polymer backbone could serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of other functional groups. This would create functional polymers with potentially interesting applications in areas such as specialty coatings, advanced composites, or as precursors for conductive polymers after further chemical modification. The synthesis of functional polymers from substituted styrenes is a well-established field, often utilizing controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov

| Monomer Feature | Potential Role in Polymerization | Potential Property of Resulting Polymer |

| Terminal Alkene | Polymerizable group | Forms the polymer backbone |

| Bromo Group | Functional handle | Allows for post-polymerization modification, influences refractive index |

| Methoxy Group | Electron-donating group | Affects monomer reactivity, influences polymer solubility and thermal properties |

Research on this compound in Optoelectronic and Ligand Design Remains Undisclosed

An extensive review of scientific literature and patent databases reveals a significant lack of published research on the specific applications of the chemical compound this compound in the design of optoelectronic materials or as a ligand with tunable properties. Despite its defined chemical structure, its potential contributions to these advanced fields of materials science and coordination chemistry have not been detailed in publicly accessible research.

The compound, with the molecular formula C12H15BrO, is listed by several chemical suppliers, indicating its availability for research and development purposes. However, this availability has not yet translated into published studies exploring its utility in the specified areas of application.

In the realm of optoelectronic materials, researchers often explore molecules with specific structural features, such as aromatic rings and functional groups that can influence electronic properties, light absorption, and emission. The presence of a bromo- and methoxy-substituted phenyl ring in this compound suggests that it could theoretically be a precursor or a building block for more complex organic semiconductors or photoactive materials. The bromo-substituent, for instance, could serve as a reactive site for further chemical modifications, a common strategy in tuning the electronic characteristics of organic materials.

Future Research Directions and Outlook for 4 5 Bromo 2 Methoxyphenyl 2 Methyl 1 Butene

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 4-(5-bromo-2-methoxyphenyl)-2-methyl-1-butene will likely prioritize green chemistry principles, aiming for higher efficiency and reduced environmental impact. Current synthetic strategies often rely on traditional cross-coupling reactions which may involve stoichiometric reagents and harsh conditions. Future research should focus on the following areas:

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. researchgate.netacs.org Future synthetic routes could explore the use of photocatalysts to couple precursors of the aryl bromide and alkene moieties, potentially offering a more energy-efficient and atom-economical pathway. researchgate.net This approach could circumvent the need for pre-functionalized starting materials and reduce waste.

Mechanochemical Synthesis: The use of mechanical force to drive chemical reactions is a rapidly growing area of sustainable chemistry. Investigating the solid-state synthesis of this compound through ball milling could lead to solvent-free or significantly solvent-reduced processes, minimizing volatile organic compound (VOC) emissions.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields, better purity, and a more streamlined manufacturing process compared to traditional batch methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, high atom economy, use of renewable energy sources. | Development of efficient and recyclable photocatalysts. |

| Mechanochemistry | Reduced or no solvent use, potential for novel reactivity. | Optimization of milling parameters and catalyst systems. |

| Flow Chemistry | Precise control, enhanced safety, scalability, and reproducibility. | Reactor design and optimization of reaction conditions in a continuous system. |

Exploration of Novel Catalytic Transformations for Functionalization

The dual reactivity of the aryl bromide and alkene functional groups in this compound makes it an ideal substrate for exploring novel catalytic transformations. Future research is expected to leverage this reactivity for the synthesis of more complex molecules.

Alkene Difunctionalization: Recent advances in transition metal catalysis have enabled the difunctionalization of alkenes, where two new bonds are formed across the double bond in a single step. rsc.orgrsc.org This compound could serve as a platform to explore iron-catalyzed dicarbofunctionalization, allowing for the introduction of two new carbon-based substituents across the butene double bond. rsc.org Similarly, palladium-catalyzed arylhalogenation could be investigated to install an aryl group and a halogen atom, further increasing molecular complexity. nih.gov

Remote C-H Functionalization: Directing group-assisted C-H activation is a powerful strategy for modifying seemingly unreactive positions in a molecule. Future work could involve installing a directing group on the aromatic ring to enable regioselective functionalization of C-H bonds, providing access to derivatives that are difficult to synthesize through classical methods.

Polymerization: The terminal alkene functionality presents an opportunity for polymerization. Research into the catalytic polymerization of this compound could lead to the development of novel polymers with unique properties conferred by the bromo-methoxyphenyl substituent, such as altered refractive index, thermal stability, or flame retardancy.

| Transformation Type | Catalyst System | Potential Products |

| Alkene Difunctionalization | Iron, Palladium, Rhodium | 1,1- or 1,2-disubstituted butanes with diverse functional groups. rsc.orgrsc.orgnih.gov |

| Remote C-H Functionalization | Palladium, Rhodium, Iridium | Regioselectively functionalized aromatic derivatives. |

| Polymerization | Ziegler-Natta, Metallocene | Novel polymers with tailored properties. |

Advanced Computational Studies on Reaction Dynamics and Selectivity

To complement experimental work, advanced computational studies will be crucial in guiding the development of new reactions and understanding their outcomes.

Density Functional Theory (DFT) Calculations: DFT can be employed to model the reaction pathways of the aforementioned catalytic transformations. patonlab.com By calculating the energies of intermediates and transition states, researchers can gain insights into the reaction mechanisms and predict the regioselectivity and stereoselectivity of different catalytic systems. patonlab.com This predictive power can accelerate the discovery of optimal reaction conditions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the catalytic process, including the role of the solvent and the conformational flexibility of the substrate and catalyst. rsc.org This can be particularly useful for understanding enantioselective reactions where subtle non-covalent interactions dictate the stereochemical outcome.

Machine Learning (ML) and AI: By training algorithms on existing reaction data, machine learning models can predict the outcomes of new reactions involving this compound. patonlab.com This data-driven approach can help to identify promising new catalysts and reaction conditions with greater efficiency than traditional trial-and-error experimentation.

Investigation of its Role in the Synthesis of Novel Material Precursors

The unique combination of an aryl bromide and an alkene makes this compound a promising building block for advanced materials.

Organic Electronics: The aromatic core of the molecule could be extended through cross-coupling reactions at the bromide position to create conjugated systems. Such molecules are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy (B1213986) and methyl substituents can be used to tune the solubility and solid-state packing of these materials.